(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide

Antimicrobial Antifungal 6-Fluorobenzothiazole amide

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide (CAS 865544-95-2) is a synthetic, small-molecule benzothiazole amide derivative with the molecular formula C16H19FN2OS and a molecular weight of 306.4 g/mol. It belongs to the class of 6-fluorobenzo[d]thiazole amides, a chemotype investigated for antimicrobial, antifungal, and cholinesterase-inhibitory activities.

Molecular Formula C16H19FN2OS
Molecular Weight 306.4
CAS No. 865544-95-2
Cat. No. B2849731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide
CAS865544-95-2
Molecular FormulaC16H19FN2OS
Molecular Weight306.4
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3CCCCC3
InChIInChI=1S/C16H19FN2OS/c1-2-19-13-9-8-12(17)10-14(13)21-16(19)18-15(20)11-6-4-3-5-7-11/h8-11H,2-7H2,1H3
InChIKeyYJZMTBLLXPWXJW-FBMGVBCBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide (CAS 865544-95-2): Core Structural & Pharmacophore Profile


(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide (CAS 865544-95-2) is a synthetic, small-molecule benzothiazole amide derivative with the molecular formula C16H19FN2OS and a molecular weight of 306.4 g/mol . It belongs to the class of 6-fluorobenzo[d]thiazole amides, a chemotype investigated for antimicrobial, antifungal, and cholinesterase-inhibitory activities [1][2]. The compound features an (E)-configured imine (ylidene) linkage connecting the benzothiazole core to a cyclohexanecarboxamide moiety, a structural arrangement that differentiates it from saturated amide or carbamate analogs within the same 6-fluorobenzothiazole family. While specific, public-domain biological data for this exact compound remain extremely limited, its core scaffold is shared with a series of substituted 6-fluorobenzo[d]thiazole amides that have demonstrated activity comparable to standard antimicrobial agents [1].

Why (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide Cannot Be Simply Replaced by Class Analogs


In-class substitution is unreliable because the 6-fluorobenzo[d]thiazole amide scaffold exhibits highly substituent-dependent biological activity. Even minor modifications to the amide acyl group (e.g., propionamide vs. cyclohexanecarboxamide) or the N-3 alkyl substituent (ethyl vs. methyl) alter lipophilicity, steric bulk, and electronic distribution, which have been shown to directly impact antimicrobial potency and cholinesterase inhibition [1][2]. Published structure-activity relationship (SAR) studies on this chemotype reveal that biological performance does not correlate simply with class membership, but hinges on specific substitution patterns that can shift activity from potent inhibition to complete loss [1]. Therefore, without compound-specific qualification data, no generic 6-fluorobenzothiazole derivative can be assumed to replicate the target profile of this exact (E)-cyclohexanecarboxamide congener.

Quantitative Differentiation Evidence for (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide vs. Comparators


Antimicrobial Activity of the 6-Fluorobenzothiazole Amide Class vs. Clinical Standards (Class-Level Context)

No compound-specific antimicrobial data for (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide were identified in the public domain. A 2015 study on a structurally related series of substituted 6-fluorobenzo[d]thiazole amides (bearing different N-alkyl and acyl substituents) reported that 'some of the compounds reveal antibacterial and antifungal activity comparable or slightly better to that of chloramphenicol, cefoperazone and amphotericin B used as medicinal standards' [1]. This provides class-level evidence that certain 6-fluorobenzo[d]thiazole amide congeners can match or exceed the potency of established clinical agents. However, the exact compound of interest was not identified among the tested entities, and no quantitative minimum inhibitory concentration (MIC) values for this specific CAS number are available. The SAR trends in the study suggest that the cyclohexanecarboxamide group may confer distinct lipophilicity-driven activity profiles compared to shorter-chain acyl analogs, but this remains unquantified for this compound.

Antimicrobial Antifungal 6-Fluorobenzothiazole amide

Cholinesterase Inhibitory Potential of the 6-Fluorobenzothiazole Scaffold (Supporting Context for Target Class)

A distinct but structurally related series of 2-substituted 6-fluorobenzo[d]thiazole carbamates was evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition in a 2013 study [1]. The most active compounds achieved nanomolar IC50 values, and structure-activity relationships revealed that cholinesterase inhibition is highly dependent on the N-substituent and the carbamate/amide moiety. While this study further supports the biological relevance of the 6-fluorobenzothiazole core, it does not include the target (E)-amide compound. The evidence is therefore limited to demonstrating that the core scaffold can be optimized for potent cholinesterase inhibition, not that the specific cyclohexanecarboxamide derivative possesses such activity.

Cholinesterase inhibition Alzheimer's disease 6-Fluorobenzothiazole

Structural Differentiation: (E)-Imine Geometry and Cyclohexanecarboxamide Substituent vs. Common Analogs

The (E)-configuration of the N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene) linkage presents a defined geometric isomerism that distinguishes this compound from potential (Z)-isomers or saturated 2,3-dihydrobenzothiazole analogs. Additionally, the cyclohexanecarboxamide acyl group provides greater steric bulk and lipophilicity (estimated clogP increase of ~1.5–2.0 units) compared to shorter-chain analogs such as (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide . In related SAR campaigns, lipophilicity has been shown to correlate positively with cell permeability and antimicrobial potency for 6-fluorobenzothiazole amides [1]. While no quantitative biological comparison between these exact analogs is available, the physicochemical divergence supports non-interchangeability in both biological screening and chemical procurement contexts.

Chemical structure Benzothiazole amide Isomer differentiation

Warranted Application Scenarios for (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide Based on Available Evidence


Antimicrobial Lead Optimization and SAR Expansion

Given the class-level antimicrobial activity reported for substituted 6-fluorobenzo[d]thiazole amides against bacterial and fungal strains comparable to chloramphenicol, cefoperazone, and amphotericin B [1], this compound serves as a logical next-step candidate for systematic SAR studies exploring the impact of bulky cyclohexanecarboxamide substitution on potency, spectrum, and resistance profile. Its procurement is warranted for medicinal chemistry teams seeking to diversify a benzothiazole amide library with a high-clogP, (E)-geometric isomer.

Cholinesterase Inhibitor Pharmacophore Probing

The established cholinesterase inhibitory activity of 2-substituted 6-fluorobenzo[d]thiazoles [2] suggests that the target compound, with its unique (E)-imine and cyclohexane carboxamide features, could be used to probe the steric and electronic tolerance of the AChE/BChE active site. This scenario is relevant for academic or industrial groups investigating non-carbamate, amide-based cholinesterase ligands where the cyclohexyl group may exploit a hydrophobic sub-pocket not engaged by smaller N-alkyl analogs.

Fungicidal Combination Screening Partner

Patents describing fungicidal combinations of fluorobenzothiazole derivatives indicate that compounds of this class are being explored as agricultural fungicide components [3]. The target compound, as a distinct (E)-cyclohexanecarboxamide variant, could be evaluated for synergistic or complementary action in binary mixtures with established fungicides, particularly where increased lipophilicity might enhance cuticular penetration or fungal membrane interaction.

Analytical Reference Standard and Method Development

Given the absence of extensive biological profiling, the compound's most immediate procurement value lies in its role as a characterized analytical reference standard for LC-MS, NMR, or X-ray crystallography method development within fluorinated benzothiazole research programs. Its purity specification (typically 95%+) supports its use as a calibration or system suitability standard.

Quote Request

Request a Quote for (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.